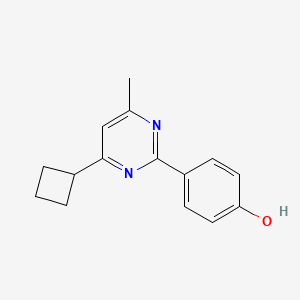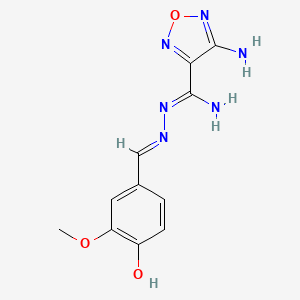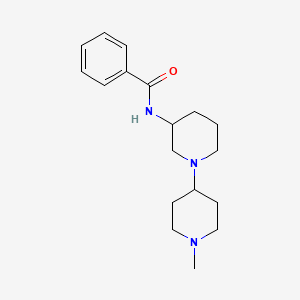![molecular formula C17H26N2O4S B6042140 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6042140.png)
1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide, also known as EPEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to increase the threshold for pain perception, reduce inflammation, and decrease neuronal excitability. Additionally, 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide in lab experiments is its high potency and selectivity, which allows for the precise modulation of specific neurotransmitter systems. Additionally, 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has a relatively long half-life, making it suitable for long-term experiments. However, one of the limitations of using 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide is its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for other neurological disorders such as anxiety and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide and its potential interactions with other drugs. Finally, the development of more efficient and cost-effective synthesis methods for 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide could lead to its wider availability and increased use in research.
Méthodes De Synthèse
The synthesis of 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide involves several steps, including the reaction of 4-methoxyphenylacetonitrile with ethylmagnesium bromide, followed by the reaction of the resulting product with piperidine-4-carboxylic acid ethyl ester and sulfonyl chloride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been found to exhibit potent analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain. Additionally, 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-24(21,22)19-11-9-15(10-12-19)17(20)18-13(2)14-5-7-16(23-3)8-6-14/h5-8,13,15H,4,9-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITYIAYYIGWXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6042062.png)
![(1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6042071.png)
![N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6042078.png)

![N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6042094.png)
![7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B6042118.png)
![N-{[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6042138.png)
![ethyl 1-{[(2,4-dimethoxyphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6042142.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B6042146.png)

![1-(1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6042162.png)

![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B6042177.png)